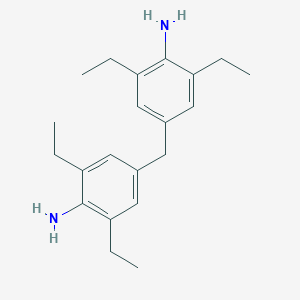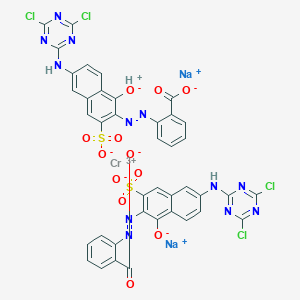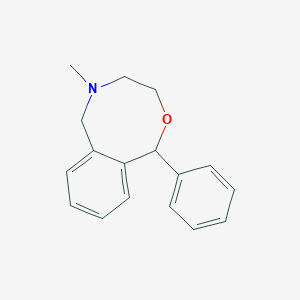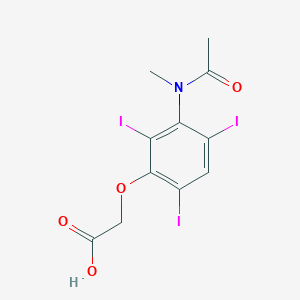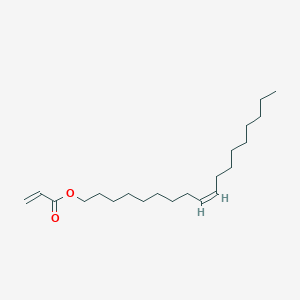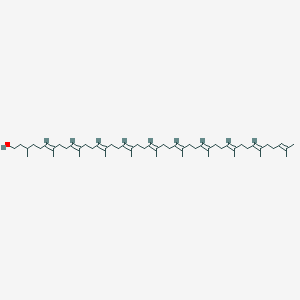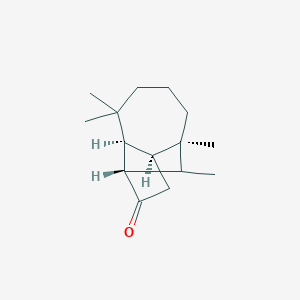
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one, also known as OTM or otostegol, is a natural product originally isolated from the roots of Otostegia persica, a plant commonly found in the Middle East. OTM has attracted significant attention due to its unique structure and promising biological activities.
Mechanism Of Action
The exact mechanism of action of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are known to play a role in the development of many diseases. (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical And Physiological Effects
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has been reported to improve glucose metabolism and lipid profile in animal models of diabetes and obesity.
Advantages And Limitations For Lab Experiments
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one is also relatively non-toxic and has low side effects. However, one limitation of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has shown promising results in various preclinical studies, and further research is needed to explore its potential as a therapeutic agent in humans. Some possible future directions for (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one research include:
1. Investigating the effects of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one on other signaling pathways involved in disease development, such as the PI3K/Akt/mTOR pathway.
2. Studying the pharmacokinetics and pharmacodynamics of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one in animal models and humans.
3. Developing novel formulations of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one to improve its solubility and bioavailability.
4. Conducting clinical trials to evaluate the safety and efficacy of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one in humans.
Conclusion:
In conclusion, (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one is a natural product with significant potential as a therapeutic agent in various diseases. Its unique structure and promising biological activities make it an attractive target for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one have been discussed in this paper. Further research is needed to fully understand the potential of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one as a therapeutic agent in humans.
Synthesis Methods
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one can be synthesized using a simple and efficient method from commercially available starting materials. The synthesis involves a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and maleic anhydride, followed by a hydrogenation reaction using hydrogen gas and a palladium catalyst. The final product is obtained in high yield and purity, making it suitable for various research applications.
Scientific Research Applications
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
properties
CAS RN |
14727-47-0 |
|---|---|
Product Name |
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one |
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1S,2S,7S,9S)-3,3,7,8-tetramethyltricyclo[5.4.0.02,9]undecan-10-one |
InChI |
InChI=1S/C15H24O/c1-9-12-11(16)8-10-13(12)14(2,3)6-5-7-15(9,10)4/h9-10,12-13H,5-8H2,1-4H3/t9?,10-,12+,13-,15-/m0/s1 |
InChI Key |
XROGGPRBZBLTOH-PWANUCGVSA-N |
Isomeric SMILES |
CC1[C@H]2[C@@H]3[C@@H]([C@]1(CCCC3(C)C)C)CC2=O |
SMILES |
CC1C2C3C(C1(CCCC3(C)C)C)CC2=O |
Canonical SMILES |
CC1C2C3C(C1(CCCC3(C)C)C)CC2=O |
Other CAS RN |
14727-47-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



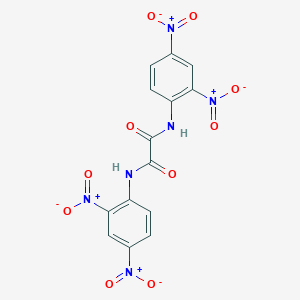
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)
